![molecular formula C9H10ClNO2 B3030662 Methyl 4-(aminomethyl)-3-chlorobenzoate CAS No. 940062-11-3](/img/structure/B3030662.png)
Methyl 4-(aminomethyl)-3-chlorobenzoate
Overview
Description
“Methyl 4-(aminomethyl)-3-chlorobenzoate” is an amino acid ester hydrochloride. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of “Methyl 4-(aminomethyl)-3-chlorobenzoate” can be achieved by esterifying 4-(aminomethyl)benzoic acid .Molecular Structure Analysis
The molecular formula of “Methyl 4-(aminomethyl)-3-chlorobenzoate” is C8H9NO2, and its molecular weight is 151.1626 .Chemical Reactions Analysis
“Methyl 4-(aminomethyl)-3-chlorobenzoate” may be used in the preparation of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate . It also plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antifibrinolytic Agent : Methyl 4-(aminomethyl)-3-chlorobenzoate has been investigated for its antifibrinolytic properties. It acts as an unnatural amino acid derivative and may find applications in drug development related to clotting disorders and bleeding management .
Organic Synthesis and Chemical Reactions
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(aminomethyl)-3-chlorobenzoate are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group
Biochemical Pathways
Aralkylamines, the class of compounds to which it belongs, are involved in a wide range of biological processes Therefore, it’s possible that this compound could influence multiple pathways
Pharmacokinetics
Its molecular weight is 151.1626 , which is within the range generally favorable for oral bioavailability.
properties
IUPAC Name |
methyl 4-(aminomethyl)-3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLLMVXXEXMLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653926 | |
Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(aminomethyl)-3-chlorobenzoate | |
CAS RN |
940062-11-3 | |
Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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